The compound (15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one is a complex organic molecule characterized by its intricate tetracyclic structure. The presence of multiple heteroatoms, including nitrogen and sulfur, contributes to its unique chemical properties. The compound features a methyl group at the 15th position and a 6-methylpyridine substituent at the 5th position, which are significant for its biological activity.
The chemical reactivity of this compound is influenced by its functional groups and ring structure. Key reactions may include:
These reactions can lead to derivatives with modified biological activities or improved pharmacokinetic properties.
Research indicates that (15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one exhibits significant biological activity as an inhibitor of MAP kinase-activated protein kinase 2 (MK2) . This kinase plays a crucial role in various signaling pathways related to inflammation and stress responses, making the compound a potential therapeutic candidate for inflammatory diseases.
The synthesis of this compound can be achieved through several methods:
Detailed synthetic pathways may vary based on starting materials and desired yield.
Several compounds share structural similarities with (15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one:
Compound Name | Structural Features | Biological Activity |
---|---|---|
PF-3644022 | Benzothiophene derivative | MK2 inhibitor |
Compound A | Tetracyclic structure with nitrogen | Anti-inflammatory |
Compound B | Similar heterocyclic structure | Anticancer |
The uniqueness of (15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one lies in its specific arrangement of nitrogen and sulfur atoms within a tetracyclic framework combined with a methylpyridine moiety. This configuration enhances its selectivity and potency as an MK2 inhibitor compared to other similar compounds.